molecular formula C5H3Br2N B144722 2,6-Dibromopyridine CAS No. 626-05-1

2,6-Dibromopyridine

Cat. No. B144722
CAS RN: 626-05-1
M. Wt: 236.89 g/mol
InChI Key: FEYDZHNIIMENOB-UHFFFAOYSA-N
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Patent
US04223033

Procedure details

To sodium hydride, 0.91 g, (22.3 mmol) (washed with hexane) is added, under nitrogen, 8 ml of tetrahydrofuran. The suspension is then cooled in an ice bath. Thiophenol (2.32 g, 21.1 mmol) in 8 ml of tetrahydrofuran is added dropwise over 30 minutes, after which 4 ml of hexamethylphosphorictriamide is added. The solution is added dropwise over 15 hr to 5 g (21.1 mmol) 2,6-dibromopyridine in 8 ml tetrahydrofuran and 2 ml hexamethylphosphorictriamide at 24°. The reaction mixture is stirred overnight under nitrogen. After addition of 2 ml hexamethylphosphorictriamide, the solution is refluxed for 3 days, then diluted with water and extracted with ether, washed with 5% sodium hydroxide (2×), water (3×) and brine, dried over magnesium sulfate and concentrated. The residue is finally washed with 100 ml cold (ice bath) hexane to give 2-bromo-6-phenylthiopyridine, m.p. 47°.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
21.1 mmol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[N:10]=1>O1CCCC1.CN(C)P(=O)(N(C)C)N(C)C.O>[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:10]=1

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.1 mmol
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
To sodium hydride, 0.91 g, (22.3 mmol) (washed with hexane)
ADDITION
Type
ADDITION
Details
is added, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with 5% sodium hydroxide (2×), water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue is finally washed with 100 ml cold (ice bath) hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.